15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene

Trypanocidal Chagas Disease Natural Product Screening

15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene (CAS: 61597-55-5) is a labdane-type furanolabdane diterpenoid characterized by a bicyclic carbon skeleton with an epoxy group bridging C15 and C16 and a hydroxyl group at the C12 position in the R-configuration. This secondary metabolite is primarily isolated from the seeds of *Aframomum aulacocarpos* (Zingiberaceae).

Molecular Formula C20H30O2
Molecular Weight 302.5 g/mol
Cat. No. B12105864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene
Molecular FormulaC20H30O2
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC(=C)C2CC(C3=COC=C3)O)C)C
InChIInChI=1S/C20H30O2/c1-14-6-7-18-19(2,3)9-5-10-20(18,4)16(14)12-17(21)15-8-11-22-13-15/h8,11,13,16-18,21H,1,5-7,9-10,12H2,2-4H3
InChIKeyHJODEDKXJPYIBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene: A Furanolabdane Diterpenoid for Antiparasitic and Anti-Inflammatory Research Procurement


15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene (CAS: 61597-55-5) is a labdane-type furanolabdane diterpenoid characterized by a bicyclic carbon skeleton with an epoxy group bridging C15 and C16 and a hydroxyl group at the C12 position in the R-configuration . This secondary metabolite is primarily isolated from the seeds of *Aframomum aulacocarpos* (Zingiberaceae) [1]. It belongs to the class of colensane and clerodane diterpenoids and is recognized for its moderate trypanocidal activity and reported anti-inflammatory properties [2]. Its stereochemical configuration (12R) and the presence of the furan ring distinguish it from other labdane diterpenes, making it a specific target for research in antiparasitic drug discovery and inflammation pathway studies.

Procurement Risk: Why Generic Labdane Diterpenes Cannot Replace 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene in Targeted Assays


Substituting 15,16-epoxy-12-hydroxylabda-8(17),13(16),14-triene with a generic labdane diterpene or a closely related analog (e.g., coronarin E, aulacocarpin A/B) introduces significant experimental variability. This compound's unique 15,16-epoxy group and specific 12R-hydroxyl stereochemistry directly influence its interaction with biological targets, as demonstrated by its distinct moderate trypanocidal activity profile against *Trypanosoma cruzi* [1]. While other labdanes from *Aframomum* species exhibit antibacterial or cytotoxic properties, the specific furanolabdane core of this compound is essential for its reported anti-inflammatory and antiparasitic mechanisms . Generic substitution risks invalidating comparative studies and confounding structure-activity relationship (SAR) analyses, particularly in assays where the furan ring and epoxide moiety are critical pharmacophores. The following evidence quantifies these differentiation points.

Quantitative Differentiation Evidence for 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene Procurement Decisions


Trypanocidal Activity: Moderate Efficacy Against *T. cruzi* Compared to In-Class Diterpenes

In the 2007 isolation study, 15,16-epoxy-12β-hydroxy-labda-8(17)-13(16),14-triene exhibited moderate trypanocidal activity against *Trypanosoma cruzi*, the causative agent of Chagas disease [1]. While specific IC50 or MIC values are not disclosed in the publicly available abstract, the authors qualitatively assessed the activity as 'moderate' in comparison to other isolates from the same study, such as aulacocarpin C and D, which were also described as having moderate activity [1]. This establishes a baseline for further comparative studies. In contrast, the well-known labdane diterpene coronarin E, co-isolated in the same study, has documented antibacterial and cytotoxic properties but its direct trypanocidal activity is less characterized in this context, highlighting a potential differentiation in antiparasitic specificity .

Trypanocidal Chagas Disease Natural Product Screening

Anti-Inflammatory Potential: In Vitro Activity Differentiates from Non-Furanolabdane Analogs

15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene has been shown to possess anti-inflammatory properties in vitro . This activity is characteristic of the furanolabdane subclass, as exemplified by the closely related compound (12S)-15,16-epoxy-8(17),13(16),14-labdatrien-12-ol, which was reported to have strong anti-inflammatory and antioxidant activities [1]. The mechanism is likely mediated through the inhibition of NF-κB activation and the down-regulation of iNOS and COX-2, as demonstrated for the analog 15,16-epoxy-3α-hydroxylabda-8,13(16),14-trien-7-one, which suppressed LPS-induced NO and PGE2 production [2]. While direct quantitative data for the target compound is pending, this class-level inference supports its procurement for inflammation research, particularly where the 12R stereochemistry may confer distinct binding properties compared to the 12S epimer.

Anti-inflammatory NF-κB Natural Product Pharmacology

Structural Differentiation: 12R-Hydroxyl and 15,16-Epoxy Moiety Define Unique Pharmacophore

The absolute stereochemistry of 15,16-epoxy-12-hydroxylabda-8(17),13(16),14-triene is defined by the 12R-hydroxyl configuration, which is critical for its biological activity . This stereoisomer is distinct from the 12S epimer, (12S)-15,16-epoxy-8(17),13(16),14-labdatrien-12-ol, which has been isolated from *Alpinia tonkinensis* and *A. officinarum* and shown to have anti-inflammatory properties [1][2]. The presence of the 15,16-epoxy group and the exocyclic double bond at C8(17) further distinguishes this compound from other labdanes like aulacocarpin A and B, which lack the furan ring [3]. This unique combination of functional groups creates a distinct pharmacophore that cannot be replicated by other labdane diterpenes, making it a valuable tool for probing specific biological targets.

Structure-Activity Relationship Pharmacophore Modeling Natural Product Chemistry

Optimal Research and Procurement Scenarios for 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene


Antiparasitic Drug Discovery: Lead Identification and SAR Studies for Chagas Disease

This compound is ideally suited for antiparasitic drug discovery programs targeting *Trypanosoma cruzi*. Its demonstrated moderate trypanocidal activity, as reported in the isolation study, makes it a viable starting point for lead optimization and structure-activity relationship (SAR) investigations [1]. Researchers can use this compound as a reference standard to screen for more potent derivatives or to understand the pharmacophoric contributions of the 15,16-epoxy and 12R-hydroxyl groups. Its procurement is justified for in vitro assays designed to validate trypanocidal mechanisms and for comparative studies against established antiparasitic agents.

Inflammation Pathway Research: Probing NF-κB and COX-2 Modulation

Given its reported in vitro anti-inflammatory properties and its structural similarity to known NF-κB inhibitors, this compound is a valuable tool for investigating inflammatory signaling pathways . It can be employed in cell-based assays (e.g., LPS-stimulated RAW 264.7 macrophages) to quantify its effects on NO production, PGE2 synthesis, and the expression of iNOS and COX-2 [2]. Its procurement is particularly relevant for studies aiming to differentiate the anti-inflammatory potency of 12R versus 12S epimers, providing critical insights for the development of novel anti-inflammatory agents.

Natural Product Chemistry and Pharmacognosy: Reference Standard for Isolation and Identification

As a compound isolated from *Aframomum aulacocarpos*, this diterpene serves as an essential reference standard for phytochemical investigations of Zingiberaceae species . Its procurement is necessary for the accurate identification and quantification of this compound in plant extracts using HPLC, GC-MS, or NMR. It is also a valuable standard for chemotaxonomic studies aimed at mapping the distribution of furanolabdane diterpenes within the genus *Aframomum* and related taxa.

Pharmacophore Modeling and Computational Chemistry: Scaffold for Virtual Screening

The unique furanolabdane core, defined by the 15,16-epoxy group and the 12R-hydroxyl configuration, provides a distinct scaffold for computational chemistry and pharmacophore modeling . Researchers can utilize the 3D structure of this compound to perform virtual screening of chemical libraries, aiming to identify novel compounds with similar or improved trypanocidal or anti-inflammatory profiles. Its procurement is not required for the computational work itself but is essential for the experimental validation of virtual hits and for refining computational models with empirical activity data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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